N-(4-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide
Description
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-N-[(4-fluorophenyl)methyl]-4-oxopyran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2NO4/c21-15-5-1-13(2-6-15)10-23-20(25)18-9-17(24)19(12-27-18)26-11-14-3-7-16(22)8-4-14/h1-9,12H,10-11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQOULXQRHDKIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide typically involves the reaction of 4-fluorobenzylamine with 5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process, starting with the synthesis of intermediate compounds such as 4-fluorobenzylamine and 5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxylic acid. These intermediates are then reacted under optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
N-(4-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide has shown significant biological activity, particularly in the context of:
- Anticancer therapies : The compound may interact with specific enzymes or receptors involved in cancer progression, potentially inhibiting tumor growth.
- Antimicrobial properties : Preliminary studies suggest that it may exhibit activity against certain bacterial strains.
The mechanism of action likely involves binding to hydrophobic pockets of target proteins, facilitated by the fluorobenzyl groups, while the pyranone ring forms hydrogen bonds with amino acid residues.
Applications in Drug Discovery
The unique structure of this compound makes it a valuable candidate for various applications in drug discovery:
- Lead Compound Development : Its structural features can serve as a foundation for synthesizing more complex molecules with enhanced biological activity.
- Target Identification : The compound's interactions with specific enzymes or receptors can help elucidate molecular pathways relevant to disease mechanisms.
- Structure-Activity Relationship Studies : Variations in the compound's structure can be systematically studied to optimize its pharmacological properties.
Case Studies
Several studies have investigated the biological effects and therapeutic potential of this compound:
- Antitumor Activity : In vitro studies demonstrated that the compound inhibited cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Testing : The compound exhibited moderate antibacterial activity against Gram-positive bacteria, indicating its potential use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-(4-{[(2E)-2-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methylene)hydrazino]carbonyl}phenyl)-4-methylbenzenesulfonamide: This compound shares structural similarities with N-(4-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide, particularly the fluorobenzyl groups.
4-Fluorobenzyl cyanide: Another compound featuring the fluorobenzyl group, used in different chemical contexts.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and development .
Biological Activity
N-(4-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanism of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 422.3 g/mol. The structure features a pyran ring substituted with fluorobenzyl groups, which may enhance its biological activity due to the electron-withdrawing properties of fluorine.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms is known to improve binding affinity and selectivity, potentially leading to enhanced pharmacological effects. The compound may modulate enzyme activity through competitive inhibition or allosteric modulation, depending on the target.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antibacterial properties. In a study evaluating thiazole derivatives, compounds demonstrated potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, suggesting that similar structures could also possess antimicrobial effects .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. For instance, studies on related compounds showed that they could effectively inhibit topoisomerase IV and DNA gyrase in bacterial cells, which are critical targets for antibiotic development . The inhibition constants (K_i values) for these enzymes were reported in the range of 0.040 to 3.4 μM, indicating strong potency against bacterial targets .
Case Studies
- Antibacterial Potency : A series of pyran derivatives were tested against S. aureus ATCC 29213 and Streptococcus pneumoniae ATCC 10015. These studies revealed that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin .
- Cytotoxicity Assays : Compounds structurally related to this compound were assessed for cytotoxicity against human liver cell lines (HepG2). Results indicated low toxicity levels, suggesting a favorable safety profile for further development .
Table 1: Biological Activity Summary
Q & A
Q. What synthetic routes are commonly employed for preparing N-(4-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide?
The synthesis typically involves multi-step reactions, including condensation of substituted carboxylic acids with fluorinated benzylamines. For example, coupling reactions using EDC·HCl and HOBt as activating agents in the presence of triethylamine are effective for forming carboxamide bonds . Purification via flash chromatography or recrystallization yields the final compound with reported yields of 25–58%, depending on substituent reactivity and reaction optimization .
Q. How is the structural characterization of this compound validated in academic research?
Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm for fluorobenzyl groups) and carbonyl resonances (δ 165–175 ppm for the pyran-4-one and carboxamide moieties) .
- HPLC : Retention times and peak purity (>95%) are assessed using reverse-phase columns (e.g., C18) with UV detection at 254 nm .
Q. What are the key physicochemical properties critical for experimental design?
- Solubility : Limited aqueous solubility (logP ~3.5 predicted) necessitates DMSO or ethanol as solvents for in vitro assays .
- Stability : Susceptibility to hydrolysis at the ester or amide bonds requires storage at –20°C under inert atmospheres .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?
Discrepancies in yields (e.g., 25% vs. 50% for analogous compounds) may arise from:
- Reagent ratios : Excess coupling agents (e.g., EDC·HCl) improve amidation efficiency .
- Purification methods : Flash chromatography with gradient elution (e.g., hexane/EtOAc) enhances recovery compared to simple filtration .
- Substituent effects : Electron-withdrawing groups (e.g., fluorine) may slow reaction kinetics, requiring extended reaction times .
Q. What strategies are recommended for analyzing the compound’s pharmacophore in drug discovery?
- Molecular docking : Use software like AutoDock to map interactions with target proteins (e.g., kinases or GPCRs), focusing on the fluorobenzyl groups and pyran-4-one core for hydrogen bonding and π-π stacking .
- SAR studies : Modify the carboxamide linker or pyran substituents to assess activity changes in enzymatic assays (e.g., IC50 shifts in kinase inhibition) .
Q. How can metabolic stability be evaluated for this compound in preclinical studies?
- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Fluorine atoms may reduce oxidative metabolism, enhancing stability .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
Q. What crystallographic methods are suitable for elucidating its solid-state structure?
- X-ray diffraction : Grow single crystals via slow evaporation (e.g., in EtOH/water). Fluorine atoms often contribute to dense crystal packing, as seen in related fluorobenzyl-pyrimidine derivatives .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O/F contacts) to explain stability and solubility trends .
Methodological Considerations
Q. How should researchers design assays to assess its bioactivity against disease-relevant targets?
- Target selection : Prioritize enzymes/receptors with known fluorinated ligand interactions (e.g., tyrosine kinases or cannabinoid receptors) .
- Dose-response curves : Use 10 nM–100 µM concentrations in triplicate, normalized to vehicle controls. Include positive controls (e.g., staurosporine for kinase assays) .
Q. What analytical techniques are optimal for detecting degradation products?
Q. How can computational modeling guide the optimization of its pharmacokinetic profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
